Tipranavir

描述

Tipranavir is a non-peptidic protease inhibitor used in the treatment of human immunodeficiency virus (HIV) infection. It is particularly effective against HIV strains that are resistant to other protease inhibitors. This compound is administered in combination with ritonavir to enhance its pharmacokinetic profile .

准备方法

合成路线和反应条件

替拉那韦的合成涉及多个步骤,从市售原料开始反应条件通常包括使用有机溶剂、催化剂和特定的温度控制,以确保所需的化学转化 .

工业生产方法

替拉那韦的工业生产遵循类似的合成路线,但规模更大。 该工艺针对效率和产量进行了优化,通常涉及连续流动反应器和先进的纯化技术,以确保最终产品的纯度 .

化学反应分析

反应类型

替拉那韦经历各种化学反应,包括:

氧化: 替拉那韦可以在特定条件下被氧化,导致形成氧化衍生物。

还原: 还原反应可以改变替拉那韦分子内的官能团。

常用试剂和条件

这些反应中常用的试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂以及各种催化剂以促进取代反应。 条件根据所需的反应而变化,通常涉及控制温度和 pH 值 .

主要形成的产物

这些反应形成的主要产物取决于所用特定反应条件和试剂。 例如,氧化会导致形成羟基化衍生物,而取代反应会将新的官能团引入分子 .

科学研究应用

Introduction to Tipranavir

This compound is a nonpeptidic protease inhibitor used primarily in the treatment of human immunodeficiency virus (HIV) infection. It is particularly effective for patients who have developed resistance to other protease inhibitors. Discovered by Pharmacia & Upjohn (now part of Pfizer), this compound has been marketed under the brand name Aptivus and is often used in combination with low-dose ritonavir to enhance its efficacy.

Clinical Trials and Efficacy

- RESIST Trials : The RESIST-1 and RESIST-2 studies were pivotal in establishing the efficacy of this compound. These trials enrolled over 1,400 treatment-experienced patients and demonstrated that this compound, when combined with ritonavir, significantly reduced viral loads compared to other treatment options .

- Paediatric Use : this compound has also been evaluated for use in paediatric populations. Phase II studies indicated its effectiveness in both antiretroviral-naive and -experienced children, showing promising results in managing HIV infection .

- Resistance Profiles : Studies indicate that this compound remains effective against various HIV strains, including those resistant to other drugs, making it a critical component of salvage therapy regimens for heavily treatment-experienced patients .

Combination Therapy

This compound is often used in combination with other antiretroviral agents to enhance therapeutic outcomes. The synergistic effects observed when combined with ritonavir or other classes of antiretrovirals can lead to improved patient responses and lower chances of resistance development .

Antiviral Activity Beyond HIV

Recent studies have explored the potential of this compound against other viruses, including flaviviruses like Zika virus and West Nile virus. In vitro experiments demonstrated that this compound exhibits dose-dependent antiviral activity against these pathogens, suggesting possible applications beyond HIV treatment .

Safety Profile and Side Effects

While generally well-tolerated, this compound can cause side effects such as gastrointestinal disturbances, hepatotoxicity, and potential cardiovascular issues. Monitoring liver function is crucial during treatment due to the risk of liver damage associated with its use .

Pharmacokinetics

The pharmacokinetic profile of this compound shows that it has limited bioavailability in its hard gel formulation; however, the soft capsule formulation improves absorption significantly. This enhancement allows for more effective dosing strategies in clinical settings .

Summary of Clinical Trial Results

| Study Name | Patient Population | Primary Endpoint | Results |

|---|---|---|---|

| RESIST-1 | 620 treatment-experienced adults | Viral load reduction at 24 weeks | Significant reduction compared to comparator |

| RESIST-2 | 863 treatment-experienced adults | Viral load reduction at 16 and 24 weeks | Confirmed efficacy across diverse populations |

Side Effects Profile

| Side Effect | Frequency | Management Strategies |

|---|---|---|

| Gastrointestinal issues | Common | Dose adjustment, symptomatic treatment |

| Hepatotoxicity | Moderate | Regular liver function tests |

| Cardiovascular issues | Rare | Monitoring and management of risk factors |

作用机制

替拉那韦抑制 HIV-1 蛋白酶,该酶对于病毒多蛋白前体蛋白水解裂解成功能性蛋白至关重要。通过与蛋白酶活性位点结合,替拉那韦阻止成熟、具有感染性的病毒颗粒的形成。 这种抑制破坏了病毒的生命周期并减少了病毒复制 .

相似化合物的比较

类似化合物

达鲁那韦: 另一种用于治疗 HIV 的蛋白酶抑制剂,以其对耐药株的有效性而闻名。

洛匹那韦: 通常与利托那韦联合使用,类似于替拉那韦。

替拉那韦的独特性

替拉那韦的独特性在于其非肽结构,这使其能够抑制对其他肽类抑制剂已产生耐药性的蛋白酶。 它能够对广泛的耐药性 HIV 株保持活性,使其成为对治疗选择有限的患者进行挽救治疗的有价值选择 .

生物活性

Tipranavir (TPV) is a non-peptidic protease inhibitor (NPPI) used primarily in the treatment of HIV-1 infection, particularly in patients with drug-resistant strains. Its unique resistance profile and efficacy in various clinical settings have made it a significant player in antiretroviral therapy. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound functions by inhibiting the HIV-1 protease enzyme, which is crucial for viral replication. Unlike traditional protease inhibitors, TPV's structural flexibility allows it to maintain activity against HIV strains that exhibit resistance mutations to other protease inhibitors. This characteristic is attributed to its ability to fit into the active site of the protease enzyme even when mutations are present.

Phase III Trials: RESIST-1 and RESIST-2

The RESIST trials were pivotal in establishing the efficacy of TPV. These trials involved treatment-experienced patients who had previously failed multiple antiretroviral therapies. Key findings include:

- Patient Demographics : A total of 620 patients were enrolled in RESIST-1 and 863 in RESIST-2, all exhibiting extensive previous ARV exposure.

- Treatment Response : At week 48, TPV/r (this compound/ritonavir) demonstrated a treatment response rate of 33.6% compared to 15.3% for the comparator group (p < 0.001) .

- Durability of Response : Patients receiving TPV/r were more likely to achieve sustained viral suppression, with over 80% maintaining viral loads below 400 copies/mL at week 48.

| Study | TPV/r Treatment Response | Comparator Response | p-value |

|---|---|---|---|

| RESIST-1 | 33.6% | 15.3% | <0.001 |

| RESIST-2 | Higher than comparator | Lower than TPV/r | <0.001 |

Resistance Profile

This compound has shown remarkable efficacy against HIV strains with various resistance mutations. Studies have identified specific protease mutations associated with reduced susceptibility to TPV:

- Key Mutations : Mutations at positions such as L33I/V/F, V82A/F/L/T, and I84V have been noted as significant for resistance .

- Phenotypic Susceptibility : An increasing number of mutations (>8 TPV-associated mutations) correlated with reduced susceptibility and diminished virologic responses .

Pediatric Use and Efficacy

In pediatric populations, TPV/r has been evaluated for safety and efficacy:

- Study Design : An open-label randomized trial involving HIV-1-infected children aged 2–18 years was conducted to assess TPV/r's effectiveness.

- Results : At week 48, approximately 45.6% of patients on high-dose TPV/r achieved viral loads <400 copies/mL . Notably, younger patients (2–6 years) demonstrated better virologic responses compared to older age groups.

Safety Profile

While TPV/r is effective, it is associated with certain adverse effects:

常见问题

Basic Research Questions

Q. What are the primary protease mutations linked to Tipranavir resistance, and how do they impact phenotypic susceptibility?

this compound resistance is associated with a unique set of 21 mutations across 16 protease positions (e.g., I13V, V32L, L33F, I84V), identified through stepwise regression analysis of phase II/III clinical trial data. Each mutation incrementally reduces susceptibility, with a "this compound mutation score" correlating to a 0.16-log10 copies/mL decrease in virologic response per point . Phenotypic assays (e.g., Antivirogram™) confirm that isolates with ≥5 baseline PI mutations show reduced response, particularly when combined with enfuvirtide .

Q. How does this compound's non-peptidic structure overcome resistance in multidrug-resistant HIV-1 strains?

Unlike peptidomimetic inhibitors, this compound binds directly to protease catalytic residues (Asp25, Asp29, Gly48) and forms hydrogen bonds with Ile50 without water mediation. This structural flexibility allows it to maintain activity against variants with flap mutations (e.g., I50V, V82F/I84V) that disrupt β-sheet rigidity in peptidomimetic-bound proteases . In vitro studies show 90% efficacy against isolates resistant to ≥3 PIs, with <10% showing >10-fold resistance .

Q. What in vitro assays are recommended for assessing this compound efficacy against PI-resistant HIV-1?

Use phenotypic susceptibility testing (e.g., IC50/IC90 determination in PBMCs) combined with genotypic sequencing of protease regions. Key mutations (e.g., L10I, M36I, I84V) should be quantified using stepwise regression models. For highly resistant isolates, fold-change thresholds (>3-fold EC50 shift) predict reduced virologic response .

Advanced Research Questions

Q. How can thermodynamic parameters (ΔG, ΔH, TΔS) explain this compound's resilience to protease mutations?

this compound binds with high entropy-driven affinity (−TΔS = −14.6 kcal/mol), compensating for enthalpic losses in mutants. For example, the multidrug-resistant mutant L10I/L33I/M46I/I54V/L63I/V82A/I84V/L90M shows minimal ΔH loss (−0.7 kcal/mol), preserving binding affinity. Isothermal titration calorimetry (ITC) and crystallography validate this mechanism .

Q. What preclinical models validate this compound's anticancer activity, and which molecular pathways are targeted?

In GCSC-derived xenografts, this compound (50–100 mg/kg/day) induces apoptosis via PRSS23/MKK3/p38MAPK-IL24-Bax/Bak activation. In vitro, it reduces GCSC viability by >80% at 10 μM. Mechanistic studies use siRNA knockdowns of PRSS23 to confirm pathway specificity .

Q. How should pharmacokinetic studies optimize this compound dosing in salvage therapy?

Design studies with ritonavir-boosted regimens (this compound 500 mg + Ritonavir 200 mg BID) to inhibit CYP3A4-mediated metabolism. Monitor trough concentrations (target: <48.2 μg/mL to avoid hepatotoxicity) via RP-HPLC with UV detection (LLOQ: 0.390 μg/mL). Population pharmacokinetic models should account for protein binding (>99.9%) and fecal excretion (82%) .

Q. What computational models improve prediction of this compound resistance in emerging quasispecies?

Use genotypic interpretation systems (GIS) like the ANRS algorithm or Stanford HIVdb, which prioritize mutations (e.g., I84V, V82T) with weighted scores. Multivariate analysis shows I54L/V32I/I47V predicts this compound susceptibility (R² = 0.80 in Vircotype models) .

Q. How do carcinogenicity findings in preclinical models inform clinical research?

Rodent studies show dose-dependent hepatocellular adenomas (mice: 300 mg/kg/day) and thyroid follicular adenomas (rats: 300 mg/kg/day). However, human AUC exposure at therapeutic doses (500 mg BID) is lower, suggesting species-specific risks. Long-term clinical trials should monitor hepatic enzymes and tumor markers .

Q. Methodological Guidelines

Designing Combination Therapy Trials for Salvage Regimens

- Key Considerations : Prioritize drugs with non-overlapping resistance profiles (e.g., enfuvirtide, maraviroc). In phase III trials, regimens with ≥2 active agents achieve >1.5-log10 viral load reduction at 24 weeks .

- Statistical Models : Use logistic regression to correlate this compound mutation scores (<8 points) and background regimen activity with virologic success (p < 0.001) .

Validating Anticancer Efficacy in Repurposing Studies

- Assays : Conduct colony formation assays (7-day exposure) and caspase-3/7 activation assays. For in vivo validation, use patient-derived xenografts (PDX) with bioluminescent tracking.

- Pathway Analysis : Perform co-immunoprecipitation to confirm PRSS23/MKK3 complex disruption and phospho-p38 MAPK western blotting .

属性

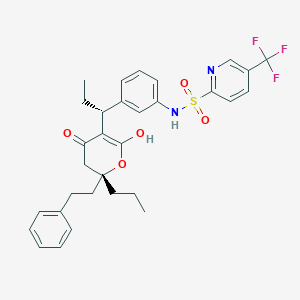

IUPAC Name |

N-[3-[(1R)-1-[(2R)-4-hydroxy-6-oxo-2-(2-phenylethyl)-2-propyl-3H-pyran-5-yl]propyl]phenyl]-5-(trifluoromethyl)pyridine-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H33F3N2O5S/c1-3-16-30(17-15-21-9-6-5-7-10-21)19-26(37)28(29(38)41-30)25(4-2)22-11-8-12-24(18-22)36-42(39,40)27-14-13-23(20-35-27)31(32,33)34/h5-14,18,20,25,36-37H,3-4,15-17,19H2,1-2H3/t25-,30-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUJUHGSWHZTSEU-FYBSXPHGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1(CC(=C(C(=O)O1)C(CC)C2=CC(=CC=C2)NS(=O)(=O)C3=NC=C(C=C3)C(F)(F)F)O)CCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@]1(CC(=C(C(=O)O1)[C@H](CC)C2=CC(=CC=C2)NS(=O)(=O)C3=NC=C(C=C3)C(F)(F)F)O)CCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H33F3N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6048622 | |

| Record name | Tipranavir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

602.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Insoluble, Freely soluble in dehydrated alcohol, propylene glycol. Insoluble in aqueous buffer, pH 7.5 | |

| Record name | Tipranavir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00932 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tipranavir | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8083 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Tipranavir (TPV) is a non-peptidic HIV-1 protease inhibitor that inhibits the processing of the viral Gag and Gag-Pol polyproteins in HIV-1 infected cells, thus preventing formation of mature virions. Two mechanisms are suggested in regards to the potency of tipranavir: 1. Tipravanir may bind to the active site of the protease enzyme with fewer hydrogen bonds than peptidic protease inhibitors, which results in increased flexibility, allowing it to fit into the active site of the enzyme in viruses that have become resistance to other protease inhibitors. This also enables tipranavir to adjust to amino acid substitutions at the active site. 2. Tipranavir's strong hydrogen bonding interaction with the amide backbone of the protease active site Asp30 may lead to its activity against resistant viruses., Tipranavir (TPV) is an HIV-1 protease inhibitor that inhibits the virus-specific processing of the viral Gag and Gag-Pol polyproteins in HIV-1 infected cells, thus preventing formation of mature virions., Tipranavir inhibits the replication of laboratory strains of HIV-1 and clinical isolates in acute models of T-cell infection, with 50% effective concentrations (EC50) ranging from 0.03 to 0.07 uM (18-42 ng/mL). Tipranavir demonstrates antiviral activity in cell culture against a broad panel of HIV-1 group M non-clade B isolates (A, C, D, F, G, H, CRF01 AE, CRF02 AG, CRF12 BF). Group O and HIV-2 isolates have reduced susceptibility in cell culture to tipranavir with EC50 values ranging from 0.164 -1 uM and 0.233-0.522 uM, respectively. When used with other antiretroviral agents in cell culture, the combination of tipranavir was additive to antagonistic with other protease inhibitors (amprenavir, atazanavir, indinavir, lopinavir, nelfinavir, ritonavir, and saquinavir) and generally additive with the NNRTIs (delavirdine, efavirenz, and nevirapine) and the NRTIs (abacavir, didanosine, emtricitabine, lamivudine, stavudine, tenofovir, and zidovudine). Tipranavir was synergistic with the HIV-1 fusion inhibitor enfuvirtide. There was no antagonism of the cell culture combinations of tipranavir with either adefovir or ribavirin, used in the treatment of viral hepatitis. | |

| Record name | Tipranavir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00932 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tipranavir | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8083 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White solid from ethyl acetate + heptane | |

CAS No. |

174484-41-4 | |

| Record name | Tipranavir | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=174484-41-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tipranavir [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0174484414 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tipranavir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00932 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tipranavir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tipranavir | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TIPRANAVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZZT404XD09 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Tipranavir | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8083 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

86-89 °C | |

| Record name | Tipranavir | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8083 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。